2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine
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Overview
Description
2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine is a heterocyclic compound that features a benzoxazole ring fused with an ethenamine group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The benzoxazole moiety is known for its stability and bioactivity, making it a valuable scaffold in drug design and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. One common method includes:
Condensation Reaction: 2-aminophenol reacts with an aldehyde (such as benzaldehyde) in the presence of an acid catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization under acidic or basic conditions to form the benzoxazole ring.
Alkylation: The resulting benzoxazole is then alkylated with dimethylamine to introduce the ethenamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions, typically under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-yl)-N,N-dimethylethenamine: Similar structure but contains a thiazole ring instead of an oxazole ring.
2-(Benzo[d]imidazol-2-yl)-N,N-dimethylethenamine: Contains an imidazole ring, offering different electronic properties and biological activities.
Uniqueness
2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine is unique due to its specific electronic properties and bioactivity conferred by the benzoxazole ring. This makes it particularly valuable in applications requiring stability and specific interactions with biological targets.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-N,N-dimethylethenamine |
InChI |
InChI=1S/C11H12N2O/c1-13(2)8-7-11-12-9-5-3-4-6-10(9)14-11/h3-8H,1-2H3/b8-7+ |
InChI Key |
OUHITQYQFYIYFH-BQYQJAHWSA-N |
Isomeric SMILES |
CN(C)/C=C/C1=NC2=CC=CC=C2O1 |
Canonical SMILES |
CN(C)C=CC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
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